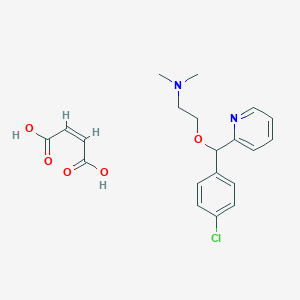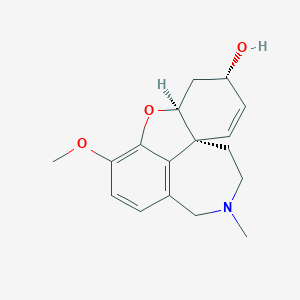
Épigalantamine
Vue d'ensemble
Description
Epigalantamine is a natural product found in Lycoris sanguinea, Lycoris radiata, and other organisms . It has a molecular formula of C17H21NO3 .
Synthesis Analysis
Due to its complex stereochemistry, the organic synthesis of Epigalantamine proved to be a challenging task . Biotechnological techniques have emerged as an alternative and a more efficient means, since plants biosynthesize Epigalantamine and other alkaloids without difficulty .
Molecular Structure Analysis
Epigalantamine has a molecular weight of 287.35 g/mol . Its IUPAC name is (1 S ,12 S ,14 S )-9-methoxy-4-methyl-11-oxa-4-azatetracyclo [8.6.1.0 1,12 .0 6,17 ]heptadeca-6 (17),7,9,15-tetraen-14-ol .
Applications De Recherche Scientifique
Traitement des maladies neurodégénératives
L’épigalantamine est un produit de conversion chirale de la galantamine, qui est utilisée dans le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer. Elle agit comme un inhibiteur de l’acétylcholinestérase, augmentant les niveaux d’acétylcholine et améliorant la transmission cholinergique dans le cerveau . Cela peut conduire à une amélioration des fonctions cognitives et à un ralentissement de la progression de la maladie.
Études de pharmacocinétique et de biotransformation
Dans la recherche scientifique, le rôle de l’épigalantamine dans la pharmacocinétique et la biotransformation est crucial. C’est l’un des métabolites formés après l’administration de la galantamine, et son identification et sa quantification sont essentielles pour comprendre le métabolisme du médicament . Des méthodes chromatographiques avancées sont utilisées pour étudier sa présence dans les échantillons biologiques, ce qui permet de mieux comprendre l’efficacité et l’innocuité du médicament.
Chimie analytique
L’épigalantamine est utilisée comme composé de référence en chimie analytique pour développer et valider des méthodes de détection de la galantamine et de ses métabolites. Ceci est important pour le contrôle qualité dans la fabrication pharmaceutique et pour garantir un dosage correct dans les applications médicales .
Amélioration cognitive
La recherche a montré que l’épigalantamine peut avoir des propriétés améliorant les fonctions cognitives. Elle est étudiée pour son potentiel à améliorer la mémoire et les capacités d’apprentissage, ce qui pourrait être bénéfique dans le traitement des déficits cognitifs associés à diverses affections .
Effets anti-inflammatoires
Des études suggèrent que l’épigalantamine pourrait avoir des effets anti-inflammatoires. Elle pourrait jouer un rôle dans la réduction de la neuroinflammation, qui est un facteur contributif au développement et à la progression des maladies neurodégénératives . Cette application est particulièrement pertinente pour les affections où l’inflammation entraîne un déclin cognitif.
Plasticité synaptique
L’épigalantamine est étudiée pour son potentiel à améliorer la plasticité synaptique. Cela fait référence à la capacité des synapses à se renforcer ou à s’affaiblir au fil du temps, ce qui est crucial pour l’apprentissage et la mémoire. En influençant la plasticité synaptique, l’épigalantamine pourrait aider à restaurer la fonction neuronale dans les conditions dégénératives .
Mécanisme D'action
Target of Action
Epigalantamine, also known as Epi-Galantamine, is a diastereoisomer of Galantamine . Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . Therefore, it is reasonable to infer that Epigalantamine may have similar targets.
Biochemical Pathways
The primary biochemical pathway affected by Galantamine, and likely by Epigalantamine, involves the neurotransmitter acetylcholine. By inhibiting the AChE enzyme, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling, which is particularly beneficial in conditions like Alzheimer’s disease where cholinergic neuron function is compromised .
Pharmacokinetics
Galantamine’s pharmacokinetic properties include renal clearance accounting for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively
Result of Action
The molecular and cellular effects of Galantamine’s action, and likely Epigalantamine’s, involve enhanced cholinergic neuron function and signaling due to increased acetylcholine neurotransmission . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, potentially including Epigalantamine. Epigenetic phenomena, which are mediated by DNA methylation and stable chromatin modifications, can be influenced by environmental factors . These factors can have long-lasting effects on development, metabolism, and health, sometimes even in subsequent generations . .
Propriétés
IUPAC Name |
(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-IFIJOSMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168189 | |
| Record name | Epigalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1668-85-5 | |
| Record name | (-)-Epigalanthamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epigalantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1668-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5ATS8V989 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



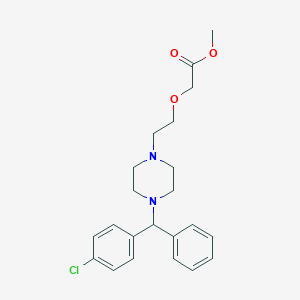





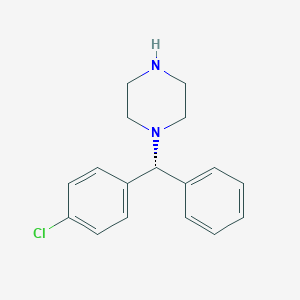

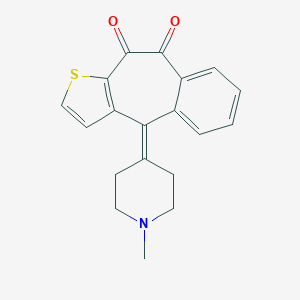

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)
